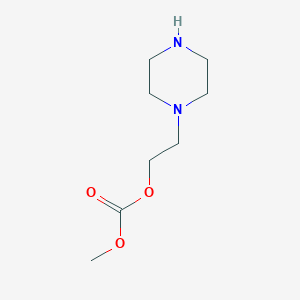

Methyl 2-(1-piperazinyl)ethyl carbonate

Description

Methyl 2-(1-piperazinyl)ethyl carbonate is a piperazine derivative characterized by a piperazine ring linked via an ethyl group to a methyl carbonate ester. Piperazine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatility in hydrogen bonding, solubility modulation, and receptor interactions .

Properties

CAS No. |

141578-00-9 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22424 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with Methyl 2-(1-piperazinyl)ethyl carbonate, differing in substituents and functional groups:

*Calculated based on formula C₈H₁₅N₂O₃.

Functional Group Analysis

- Piperazine Core : Present in all listed compounds, enabling hydrogen bonding and solubility in polar solvents. This compound lacks aromatic substituents on the piperazine (unlike BMY7378 or Ziprasidone), which may reduce receptor specificity .

- Carbonate vs. Ester/Sulfonylurea : The methyl carbonate group in the target compound contrasts with BMY7378’s spirodione, Ziprasidone’s benzisothiazole, and Metsulfuron’s sulfonylurea. Carbonate esters are typically more hydrolytically stable than methyl esters, suggesting improved metabolic stability compared to sulfonylurea herbicides .

- Linker Length: The ethyl linker is conserved in BMY7378 and Ziprasidone, optimizing spatial orientation for receptor binding.

Pharmacological Potential

- Prodrug Design: The carbonate ester may act as a prodrug, releasing piperazine-ethanol upon hydrolysis. This mechanism is observed in drugs like Tenofovir alafenamide, enhancing bioavailability compared to free bases .

- Receptor Interactions : BMY7378 and Ziprasidone demonstrate that piperazine’s substitution pattern dictates target selectivity. The absence of bulky substituents in this compound may limit receptor affinity but broaden solubility for formulation .

Agrochemical Relevance

- Herbicide Comparison : Unlike Metsulfuron methyl ester (a sulfonylurea herbicide inhibiting acetolactate synthase), the target compound lacks the triazine-sulfonylurea backbone critical for herbicidal activity. This suggests divergent applications, possibly in fungicides or insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.